3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-11-15-7-3-1-4-8-15)20-13-17(14-20)24(22,23)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMUBKALCEJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, typically using phenethylamine.
Industrial Production Methods
Industrial production of 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenethylamine, cyclohexylsulfonyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or phenethyl derivatives.
Scientific Research Applications
3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
| Compound Name | Substituent Variations vs. Target Compound | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| Target Compound | N/A | Not reported | High lipophilicity, moderate solubility | — |
| N-Benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide | Benzhydryl group instead of phenethyl | Not reported | Enhanced stability, altered receptor affinity | |
| 3-(Cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide | 2,3-Dimethoxyphenyl instead of phenethyl | 382.48 | Increased electron density, improved π-π stacking | |
| N-(Cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide | Methylsulfonyl and cyclohexylmethyl groups | Not reported | Reduced steric bulk, higher solubility | |
| 3-(Cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine | Naphthalene-1-carbonyl instead of phenethyl carboxamide | Not reported | Enhanced aromatic interactions |
Key Observations :
- Cyclohexylsulfonyl Group : Common in all analogues, this group enhances rigidity and hydrophobic interactions, critical for target binding .
- Phenethyl vs.
- Methylsulfonyl vs. Cyclohexylsulfonyl : Smaller sulfonyl groups (e.g., methyl) reduce lipophilicity but may improve solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : Phenethyl and dimethoxyphenyl derivatives exhibit moderate solubility in polar solvents (~10–50 µM), while methylsulfonyl analogues show improved solubility (>100 µM) .
- Metabolic Stability : The target compound’s carboxamide group may resist hepatic degradation compared to ester or ketone-containing analogues (e.g., 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one) .
Unique Advantages of the Target Compound
The combination of cyclohexylsulfonyl and phenethyl groups offers a balance of properties:
Selectivity : The phenethyl group may reduce off-target effects compared to bulkier benzhydryl or naphthalene substituents .
Synthetic Accessibility : The carboxamide linkage simplifies derivatization compared to more complex acylated variants .
Pharmacokinetic Profile : Moderate lipophilicity ensures favorable tissue distribution without excessive solubility limitations .
Biological Activity
3-(Cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide can be broken down as follows:
- Cyclohexylsulfonyl group : This moiety is known for its role in enhancing solubility and bioavailability.
- Phenethyl group : Often associated with various pharmacological activities, including receptor interactions.
- Azetidine ring : A five-membered nitrogen-containing heterocycle that may contribute to the compound's biological properties.
The biological activity of 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, potentially disrupting biological processes in target cells. Additionally, the azetidine ring may facilitate binding to various receptors involved in neurotransmission and metabolic regulation.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory activity, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
- Neurological Disorders : Given the phenethyl moiety's potential neuroactive properties, this compound may have implications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide exhibits significant enzyme inhibition. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses.
| Study | Target Enzyme | IC50 Value (μM) | Effect |
|---|---|---|---|
| Study 1 | COX-1 | 5.2 | Inhibition |
| Study 2 | COX-2 | 4.8 | Inhibition |
In Vivo Studies
Animal model studies have indicated that the compound possesses anti-inflammatory effects. Treatment with this compound resulted in reduced edema in rat models of paw inflammation.
| Model | Dosage (mg/kg) | Observed Effect |
|---|---|---|
| Rat Paw Edema | 10 | Significant reduction in swelling |
| Mouse Model of Arthritis | 20 | Reduced joint inflammation |
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Inflammatory Bowel Disease (IBD) : A related sulfonamide compound showed promise in reducing symptoms of IBD, suggesting potential for 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide in gastrointestinal disorders.
- Neuropathic Pain Management : Another study highlighted a phenethyl derivative's ability to alleviate neuropathic pain, indicating that modifications to the phenethyl group could enhance analgesic properties.
Q & A
Q. Q1. What are the key synthetic methodologies for 3-(cyclohexylsulfonyl)-N-phenethylazetidine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential steps: (1) sulfonation of the cyclohexyl group, (2) azetidine ring functionalization, and (3) carboxamide coupling with phenethylamine. Critical parameters include solvent choice (e.g., acetonitrile or DMF for solubility and reaction kinetics), temperature control (e.g., 0–60°C to minimize side reactions), and reagent selection (e.g., triethylamine for acid scavenging). Optimization studies suggest that stepwise purification via column chromatography improves yield (>75%) and purity (>95%) .
Q. Q2. How can structural characterization of this compound be performed to confirm its configuration?
Combined spectroscopic techniques are essential:
- NMR : H and C NMR to verify sulfonyl (-SO-) and carboxamide (-CONH-) groups.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray crystallography : To resolve stereochemistry of the azetidine ring and sulfonyl linkage (if crystalline forms are obtainable).
Refer to PubChem-derived protocols for analogous carboxamides, which detail solvent systems (e.g., CDCl for NMR) and computational validation of spectral data .
Advanced Research Questions
Q. Q3. What strategies are employed to resolve contradictions in reported bioactivity data for sulfonyl-carboxamide derivatives?
Discrepancies in bioactivity (e.g., varying IC values in enzyme inhibition assays) often arise from differences in assay conditions (pH, temperature) or cellular models. A systematic approach includes:
- Dose-response standardization : Use uniform concentrations (e.g., 1 nM–100 µM) across studies.
- Control benchmarking : Compare against known inhibitors (e.g., cyclohexane-sulfonamide analogs) to validate assay sensitivity .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR frameworks should focus on:
- Substituent variation : Modify the cyclohexylsulfonyl group (e.g., fluorination at C4) to assess steric/electronic effects on target binding.
- Scaffold hopping : Replace the azetidine ring with pyrrolidine or piperidine to evaluate conformational flexibility.
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen). Evidence from related imidazo-thiazole carboxamides highlights the importance of hydrophobic interactions in selectivity .
Q. Q5. What computational methods are suitable for predicting metabolic stability of this compound?
- In silico ADMET models : Tools like SwissADME predict cytochrome P450 interactions and metabolic hotspots (e.g., sulfonyl group oxidation).
- Quantum mechanical (QM) calculations : Assess bond dissociation energies (BDEs) for labile groups (e.g., carboxamide C-N bond).
- MD simulations : Evaluate solvation effects on stability in physiological buffers. Recent studies on tetrazole-carboxamides demonstrate the utility of QM/MM hybrid models for accurate metabolite prediction .
Methodological Challenges and Solutions
Q. Q6. How can low solubility of this compound in aqueous buffers be addressed for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
- pH adjustment : Ionize the carboxamide group by preparing solutions in PBS (pH 7.4) or acetate buffer (pH 5.0).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Protocols from analogous phenyl-carboxamides recommend dynamic light scattering (DLS) for particle size validation .
Q. Q7. What experimental controls are critical when evaluating off-target effects in kinase inhibition studies?
- Pan-kinase inhibitors : Include staurosporine as a positive control for broad-spectrum inhibition.
- Isozyme-specific inhibitors : Use LY294002 (PI3K) or imatinib (ABL1) to contextualize selectivity.
- Vehicle controls : Account for solvent effects (e.g., DMSO-induced kinase activation). Data from benzodioxin-carboxamides emphasize the need for dose-matched vehicle controls in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
